Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)-
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Overview
Description
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoxaline derivatives can be synthesized through the condensation of ortho-diamines with 1,2-diketones. For the specific compound Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)-, the synthesis involves the reaction of 2-(4-((3-methylbutyl)thio)phenyl)-1,2-diaminobenzene with glyoxal under acidic conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
Substitution: Formation of halogenated quinoxalines.
Scientific Research Applications
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use in developing new pharmaceuticals for treating infections and cancer.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Phthalazine: Contains a benzene ring fused to a pyridazine ring.
Cinnoline: Features a benzene ring fused to a pyridazine ring.
Uniqueness
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thioether group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
53066-83-4 |
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Molecular Formula |
C19H20N2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[4-(3-methylbutylsulfanyl)phenyl]quinoxaline |
InChI |
InChI=1S/C19H20N2S/c1-14(2)11-12-22-16-9-7-15(8-10-16)19-13-20-17-5-3-4-6-18(17)21-19/h3-10,13-14H,11-12H2,1-2H3 |
InChI Key |
XXLSSFGQENJRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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